molecular formula C65H88CuN14O19S2 B10822305 Detectnet CAS No. 1426155-87-4

Detectnet

货号 B10822305
CAS 编号: 1426155-87-4
分子量: 1497.5 g/mol
InChI 键: IJRLLVFQGCCPPI-NVGRTJHCSA-L
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Copper oxodotreotide Cu-64 involves the chelation of copper-64 with a somatostatin analog, typically dotatate. The process includes the following steps:

    Chelation Reaction: The somatostatin analog is reacted with copper-64 in the presence of a chelating agent, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).

    Reaction Conditions: The reaction is typically carried out in an aqueous solution at a slightly acidic pH (around pH 5) and at an elevated temperature (around 95°C) for a short duration (approximately 30 minutes).

Industrial Production Methods: Industrial production of Copper oxodotreotide Cu-64 follows similar synthetic routes but on a larger scale. The process involves:

    Radiolabeling: Large-scale radiolabeling of the somatostatin analog with copper-64.

    Purification: Purification of the radiolabeled compound using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and specific activity.

    Quality Control: Rigorous quality control measures to ensure the safety and efficacy of the final product.

化学反应分析

Types of Reactions: Copper oxodotreotide Cu-64 primarily undergoes chelation reactions. The key reactions include:

    Chelation: The binding of copper-64 to the somatostatin analog through the chelating agent.

    Stability Reactions: The stability of the chelated complex under physiological conditions.

Common Reagents and Conditions:

    Chelating Agent: DOTA or similar chelating agents.

    Reaction Conditions: Aqueous solution, slightly acidic pH, elevated temperature.

Major Products Formed: The major product formed is the Copper oxodotreotide Cu-64 complex, which is stable and suitable for PET imaging.

科学研究应用

Copper oxodotreotide Cu-64 has several scientific research applications, including:

    Medical Imaging: Used in PET imaging to detect somatostatin receptor-positive neuroendocrine tumors.

    Cancer Research: Helps in the study of neuroendocrine tumors by providing detailed imaging of tumor localization and receptor expression.

    Pharmacokinetics: Used in research to study the pharmacokinetics and biodistribution of somatostatin analogs.

    Radiopharmaceutical Development: Aids in the development of new radiopharmaceuticals for diagnostic and therapeutic purposes.

作用机制

Copper oxodotreotide Cu-64 exerts its effects by binding to somatostatin receptors, specifically subtype 2 receptors (SSTR2), which are frequently overexpressed in malignant neuroendocrine cells . The accumulation of the radionuclide at the site of the tumor allows for PET imaging to occur, providing detailed images of the tumor’s location and extent .

Similar Compounds:

    Gallium Ga 68 dotatate: Another somatostatin analog used in PET imaging.

    Indium In 111 pentetreotide: Used in single-photon emission computed tomography (SPECT) imaging.

Comparison:

Copper oxodotreotide Cu-64 stands out due to its longer half-life and improved imaging capabilities, making it a valuable tool in the diagnosis and research of neuroendocrine tumors.

属性

The main target of the positron-emitting Copper Cu 64 dotatate is somatostatin receptor type 2 (SSTR2). SSTR2 is frequently overexpressed in malignant neuroendocrine cells; therefore, accumulation of the radionuclide at the site permits PET imaging to occur.

CAS 编号

1426155-87-4

分子式

C65H88CuN14O19S2

分子量

1497.5 g/mol

IUPAC 名称

2-[4-[2-[[(2R)-1-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-4-[[(1S,2R)-1-carboxy-2-hydroxypropyl]carbamoyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7-(carboxylatomethyl)-10-(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;copper-64(2+)

InChI

InChI=1S/C65H90N14O19S2.Cu/c1-38(80)56-64(96)73-51(63(95)75-57(39(2)81)65(97)98)37-100-99-36-50(72-59(91)47(28-40-10-4-3-5-11-40)68-52(83)32-76-20-22-77(33-53(84)85)24-26-79(35-55(88)89)27-25-78(23-21-76)34-54(86)87)62(94)70-48(29-41-15-17-43(82)18-16-41)60(92)71-49(30-42-31-67-45-13-7-6-12-44(42)45)61(93)69-46(58(90)74-56)14-8-9-19-66;/h3-7,10-13,15-18,31,38-39,46-51,56-57,67,80-82H,8-9,14,19-30,32-37,66H2,1-2H3,(H,68,83)(H,69,93)(H,70,94)(H,71,92)(H,72,91)(H,73,96)(H,74,90)(H,75,95)(H,84,85)(H,86,87)(H,88,89)(H,97,98);/q;+2/p-2/t38-,39-,46+,47-,48+,49-,50+,51+,56+,57+;/m1./s1/i;1+0

InChI 键

IJRLLVFQGCCPPI-NVGRTJHCSA-L

手性 SMILES

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)[O-])CC(=O)O)CC(=O)[O-])C(=O)N[C@@H]([C@@H](C)O)C(=O)O)O.[64Cu+2]

规范 SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)[O-])CC(=O)O)CC(=O)[O-])C(=O)NC(C(C)O)C(=O)O)O.[Cu+2]

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。